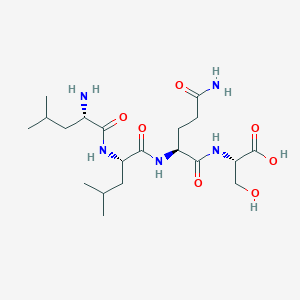
L-Leucyl-L-leucyl-L-glutaminyl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucyl-L-leucyl-L-glutaminyl-L-serine is a tetrapeptide composed of the amino acids leucine, glutamine, and serine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-leucyl-L-glutaminyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucyl-L-leucyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidative modifications of amino acid side chains.
Deamidation: Conversion of glutamine residues to glutamic acid.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions.
Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.
Deamidation: Often occurs under mild acidic or basic conditions.
Major Products
Hydrolysis: Produces individual amino acids (leucine, glutamine, serine).
Oxidation: Results in oxidized amino acid residues.
Deamidation: Produces glutamic acid from glutamine residues.
Wissenschaftliche Forschungsanwendungen
L-Leucyl-L-leucyl-L-glutaminyl-L-serine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the development of peptide-based materials and as a flavor enhancer in the food industry
Wirkmechanismus
The mechanism of action of L-Leucyl-L-leucyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may modulate enzyme activity by binding to active sites or alter receptor signaling pathways by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context in which the peptide is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Leucyl-L-leucine: A dipeptide with similar structural features.
L-Glutaminyl-L-serine: Another dipeptide with glutamine and serine residues.
Semaglutide: A peptide with a similar sequence used in diabetes treatment
Uniqueness
L-Leucyl-L-leucyl-L-glutaminyl-L-serine is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications. Its combination of hydrophobic (leucine) and hydrophilic (glutamine, serine) residues allows for versatile interactions with various biological molecules.
Eigenschaften
CAS-Nummer |
570411-78-8 |
|---|---|
Molekularformel |
C20H37N5O7 |
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C20H37N5O7/c1-10(2)7-12(21)17(28)24-14(8-11(3)4)19(30)23-13(5-6-16(22)27)18(29)25-15(9-26)20(31)32/h10-15,26H,5-9,21H2,1-4H3,(H2,22,27)(H,23,30)(H,24,28)(H,25,29)(H,31,32)/t12-,13-,14-,15-/m0/s1 |
InChI-Schlüssel |
QKSPQLLJGYHBBJ-AJNGGQMLSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14226104.png)
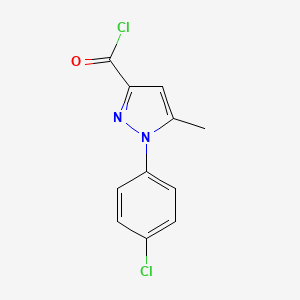
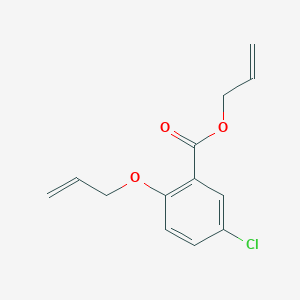
![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)



![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226169.png)

![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)
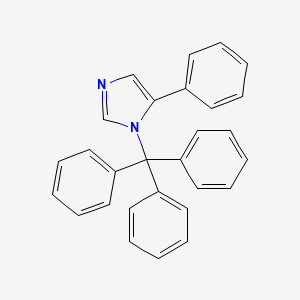
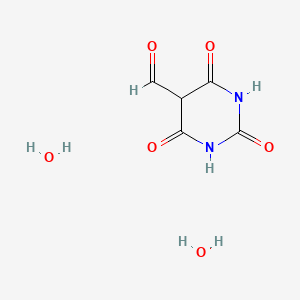
![N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226187.png)
